N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-16(15-3-2-4-22-15)11-19-17(20)18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14,16H,5-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHFKLBUBXZQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the adamantane core with an appropriate amine under amide bond formation conditions.
Attachment of Furan and Methoxyethyl Groups: The furan ring and methoxyethyl group are introduced through nucleophilic substitution reactions, where the adamantane derivative is reacted with furan-2-yl and methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
Research has indicated that compounds similar to N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide exhibit potential antiviral activity. For instance, derivatives of furan-containing compounds have been studied for their ability to inhibit viral entry and replication, particularly against viruses like Ebola and SARS-CoV-2. In vitro studies have shown that such compounds can interfere with viral glycoprotein-mediated entry into host cells, suggesting a mechanism of action that could be further explored for therapeutic applications against viral infections .
Anticancer Activity
this compound may also possess anticancer properties. A study on carbamothioyl-furan-2-carboxamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 and MCF-7. The structure–activity relationship indicated that modifications to the furan moiety could enhance the anticancer efficacy of these compounds . The potential for this compound to disrupt cancer cell signaling pathways makes it a candidate for further investigation in cancer therapeutics.
Biological Research Applications
Mechanistic Studies
The compound can serve as a model in mechanistic studies aimed at understanding the interactions between small molecules and biological targets. Its structural features allow researchers to investigate binding affinities and the impact of functional groups on biological activity. Such insights are valuable for drug design and optimization processes .
Microbial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives, including potential applications in treating bacterial infections. Compounds derived from furan have shown activity against various strains of bacteria, suggesting that this compound could be explored as a lead compound in developing new antibiotics .
Material Science Applications
Polymer Development
The stability and unique chemical properties of this compound make it suitable for use in polymer science. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites using this compound could lead to innovations in material design .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The adamantane core provides structural stability, ensuring the compound’s persistence in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related adamantane-carboxamide derivatives and their properties:
Physicochemical and Pharmacological Insights
- The furan ring’s polarity (TPSA ~42.2 in ) may further enhance interactions with polar biological targets.
- Metabolic Stability :
Adamantane derivatives are generally resistant to oxidative metabolism due to their rigid cage structure. However, the methoxyethyl group could introduce sites for demethylation or glucuronidation, requiring further study . - Therapeutic Potential: While Goxalapladib () targets atherosclerosis via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, the target compound’s furan and adamantane moieties suggest possible applications in antiviral or CNS disorders (e.g., NMDA receptor modulation).
Research Findings and Limitations
- Structural Activity Relationships (SAR) :
- Substitution at the adamantane nitrogen with aromatic groups (e.g., furan, naphthyl) correlates with improved binding affinity in receptor assays .
- Methoxyethyl chains in related compounds (e.g., ) show reduced cytotoxicity compared to halogenated analogs, suggesting a favorable safety profile for the target compound.
- Gaps in Data: No direct pharmacological or toxicity data for the target compound are available in the provided evidence. Comparative analysis relies on extrapolation from structurally similar molecules.
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide is a compound that belongs to the adamantane family, known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantane core, which provides stability and resistance to metabolic degradation. Its structure can be represented as follows:
This configuration allows the compound to interact with various biological targets, particularly in antiviral and anticancer applications.
The biological activity of this compound is primarily attributed to its ability to inhibit viral entry and replication.
Antiviral Activity:
- The compound is known to interfere with the glycoprotein-mediated entry of viruses into host cells. It achieves this by binding to viral glycoproteins, preventing the fusion of viral envelopes with host cell membranes.
Anticancer Activity:
- Research indicates that this compound may disrupt key signaling pathways involved in cancer cell proliferation and survival. Its mechanism involves targeting specific molecular pathways that are crucial for tumor growth.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts.
Table 1: Summary of Biological Activities
| Activity Type | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Antiviral | Viral glycoproteins | Inhibits viral entry into host cells | |
| Anticancer | Cancer cells | Disrupts signaling pathways involved in cell growth |
Case Studies
-
Antiviral Studies:
- A study demonstrated that this compound exhibited significant antiviral activity against a range of viruses, including those responsible for respiratory infections. The IC50 values indicated potent inhibition at low concentrations, suggesting its potential as a therapeutic agent in viral infections.
-
Cancer Research:
- Another investigation focused on the compound's anticancer properties, revealing that it significantly reduced the viability of various cancer cell lines in vitro. The results indicated that treatment with this compound led to apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.
Q & A
Q. What are the standard synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with furan-containing amines. Key steps include:
-
Amide bond formation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMT/NMM/TsO⁻ under microwave-assisted conditions to enhance efficiency .
-
Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) improve solubility of hydrophobic adamantane moieties .
-
Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
-
Yield optimization : Adjusting pH (neutral to mildly acidic) and reaction time (18–24 hours) minimizes side products .
- Data Table : Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | EDC, DMT/NMM/TsO⁻, microwave (120°C, 18 h) | 52–85% | |
| Purification | Column chromatography (silica gel, CH₂Cl₂/MeOH) | >95% purity |
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify adamantane cage protons (δ 1.5–2.1 ppm), furan ring protons (δ 6.3–7.6 ppm), and methoxyethyl groups (δ 3.2–4.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolves adamantane-furan spatial arrangement in crystalline form .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO, DMF, and acetonitrile; limited aqueous solubility (logP ~3.5) due to hydrophobic adamantane .
- Stability : Stable at 4–25°C in inert atmospheres. Degrades at >80°C or extreme pH (<3 or >10), forming adamantanone or hydrolyzed amides .
Advanced Research Questions
Q. How can contradictory data on synthetic yields (e.g., 28% vs. 52%) be resolved?
- Methodological Answer : Contradictions arise from:
- Oxidation state : Sulfinyl (e.g., compound 30, 52% yield) vs. sulfonyl (compound 34, 28% yield) groups in analogous syntheses affect reactivity .
- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) improve furan-amine coupling efficiency .
- Microwave vs. conventional heating : Microwave reduces reaction time (18 h → 2 h) and improves yield by 15–20% .
Q. What strategies are effective for enhancing bioactivity against microbial or cancer targets?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the furan ring to enhance enzyme inhibition (e.g., 11β-HSD1) .
-
Hybridization : Combine with triazole or thiadiazole moieties to target microbial cell walls .
-
In silico screening : Molecular docking predicts binding affinity to targets like fungal CYP51 (ΔG ≈ -9.2 kcal/mol) .
- Data Table : Example Bioactivity Data from Analogous Compounds
| Target | IC₅₀ (μM) | Structural Modification | Reference |
|---|---|---|---|
| 11β-HSD1 | 0.12 | Sulfonyl group at C2 | |
| Candida albicans | 4.5 | Triazole substitution |
Q. How can conflicting spectral data (e.g., NMR shifts) be interpreted during characterization?
- Methodological Answer : Discrepancies arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts methoxyethyl protons by 0.3–0.5 ppm .
- Dynamic effects : Adamantane’s rigid cage minimizes conformational variability, ensuring reproducible ¹³C NMR peaks .
- Impurity correction : Use HPLC-MS to identify byproducts (e.g., hydrolyzed amides) and adjust purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
